An In-Depth Technical Guide to Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Conformationally Constrained Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid: A Conformationally Constrained Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. As a conformationally constrained, non-proteinogenic amino acid, this molecule represents a valuable building block in modern medicinal chemistry. Its rigid spirocyclic scaffold offers a unique three-dimensional architecture, enabling the design of novel peptidomimetics and therapeutic agents with enhanced potency, selectivity, and metabolic stability. This document details the proposed synthetic pathways, key chemical properties, and the strategic rationale for its utilization in areas such as peptide design and the development of therapeutics targeting protein-protein interactions.
Introduction: The Significance of Conformational Constraint in Drug Design
The precise three-dimensional arrangement of functional groups is paramount for the interaction of a ligand with its biological target. While linear peptides possess significant therapeutic potential, their inherent conformational flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acids, such as spirocyclic derivatives, is a powerful strategy to address these limitations.[1]
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique α,α-disubstituted amino acid that introduces a rigid spirocyclic system into a peptide backbone. The spirocyclic core, an ethylene glycol ketal of a cyclohexanone, locks the torsional angles around the α-carbon, thereby pre-organizing the peptide into a more defined conformation. This can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.[2] The benzyloxycarbonyl (Cbz) protecting group on the α-amino function is a well-established and versatile protecting group in peptide synthesis, stable under a variety of conditions and readily removable by catalytic hydrogenation.[3][]
This guide will explore the fundamental aspects of this promising building block, from its synthesis to its strategic application in the design of next-generation therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid combines a spirocyclic core with a protected amino acid functionality. The systematic IUPAC name for the unprotected parent amino acid is 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.[5]
Molecular Structure:
Caption: Chemical structure of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Physicochemical Properties:
| Property | Value (Parent Amino Acid) | Reference | Predicted Value (Cbz-Derivative) |
| CAS Number | 54621-18-0 | [5] | N/A |
| Molecular Formula | C₉H₁₅NO₄ | [5] | C₁₇H₂₁NO₆ |
| Molecular Weight | 201.22 g/mol | [5] | 335.35 g/mol |
| Melting Point | 301-304 °C | [5] | Expected to be lower than the parent amino acid due to the Cbz group. |
| Boiling Point | 372.1 °C at 760 mmHg | [5] | N/A |
| Solubility | Sparingly soluble in water. | General knowledge | Expected to have lower water solubility and higher solubility in organic solvents like ethyl acetate, and dichloromethane. |
Synthesis and Characterization
A specific, peer-reviewed synthesis for Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has not been identified in the current literature. However, a reliable synthetic route can be proposed based on well-established chemical transformations. The synthesis logically proceeds in three main stages:
-
Synthesis of the Ketone Precursor: Preparation of 1,4-dioxaspiro[4.5]decan-8-one.
-
Formation of the Spirocyclic Amino Acid: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
-
N-Terminal Protection: Introduction of the Cbz group.
Caption: Proposed three-stage synthetic workflow.
Experimental Protocols
This procedure is adapted from established methods for the selective ketalization of 1,4-cyclohexanedione.[6][7]
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,4-dioxaspiro[4.5]decan-8-one.
-
The Bucherer-Bergs reaction is a classic method for the synthesis of α-amino acids from ketones.[8]
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, potassium cyanide, ammonium carbonate, ethanol, water.
-
Procedure:
-
In a sealed pressure vessel, combine 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the mixture with stirring at 60-80 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling, the intermediate hydantoin may precipitate. The hydantoin is then hydrolyzed to the amino acid by heating with a strong acid (e.g., HCl) or base (e.g., Ba(OH)₂).
-
Following hydrolysis and neutralization, the amino acid product can be isolated by crystallization.
-
This is a standard procedure for the benzyloxycarbonylation of amino acids.[9]
-
Materials: 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve the spirocyclic amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl, which should precipitate the Cbz-protected product.
-
Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Characterization
The characterization of the final product would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the spirocyclic ring protons, the methylene protons of the ethylene glycol ketal, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.
-
¹³C NMR: Characteristic signals would be present for the spiro carbon, the ketal carbons, the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (carbamate), C=O stretches (carboxylic acid and carbamate), and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₁NO₆ would confirm the identity of the compound.
Applications in Drug Discovery and Peptide Science
The unique structural features of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid make it a highly attractive building block for various applications in drug discovery and development.
Peptidomimetics and Conformational Control
The primary application of this constrained amino acid is in the design of peptidomimetics. By replacing a native amino acid in a peptide sequence, the spirocyclic core can induce specific secondary structures, such as β-turns or helical motifs.[10] This conformational restriction can lead to:
-
Enhanced Receptor Binding: Pre-organizing the peptide into its bioactive conformation reduces the entropic cost of binding, potentially increasing potency.[1]
-
Increased Selectivity: A more rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.
-
Improved Metabolic Stability: The α,α-disubstituted nature of the amino acid sterically hinders the approach of proteases, prolonging the biological half-life of the peptide.[2]
Caption: Conceptual comparison of flexible vs. conformationally constrained peptides.
Scaffolds for Small Molecule Drug Discovery
Beyond its use in peptides, the spirocyclic amino acid core can serve as a three-dimensional scaffold for the development of small molecule therapeutics. The rigid framework allows for the precise projection of pharmacophoric groups into space, facilitating optimal interactions with a target's binding site. This is particularly advantageous for disrupting protein-protein interactions, which often involve large and shallow binding surfaces.
Potential Role in Modulating Macrophage Response
While direct, peer-reviewed evidence is pending, the parent compound, 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, has been noted as a chemical useful in the study of altering in vivo macrophage responses.[11] Macrophages are key cells of the immune system that can adopt different phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2) in response to their microenvironment. The degradation products of biomaterials can influence macrophage polarization, impacting tissue regeneration and the foreign body response.[12][13] It is plausible that polymers or surfaces modified with this spirocyclic amino acid could present specific topographical or chemical cues that influence macrophage behavior, a critical area of research in biomaterials and immunology. Further investigation is required to elucidate the precise mechanism of this interaction.
Conclusion
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a synthetically accessible, conformationally constrained amino acid with significant potential in advanced drug discovery. Its rigid spirocyclic core provides a powerful tool for medicinal chemists to control peptide conformation, enhance metabolic stability, and design novel three-dimensional scaffolds. While a definitive, published synthetic protocol and full characterization data for the Cbz-protected form are yet to be reported, the established synthetic routes for its precursors and standard protection chemistries provide a clear path for its preparation. The continued exploration of such unique building blocks will undoubtedly fuel the development of innovative therapeutics with improved pharmacological profiles.
References
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
- Li, W., et al. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966.
- BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Fletcher, S., & Hamilton, A. D. (2006). Using non-natural amino acids to design and synthesize peptide-based molecules with enhanced properties. Current Opinion in Chemical Biology, 10(6), 561-567.
- Goodman, L., et al. (1984). U.S. Patent No. 4,431,652. Washington, DC: U.S.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Brik, A. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Hruby, V. J., & Balse, P. M. (2000). Conformational and topographical considerations in the design of biologically active peptides. Current Medicinal Chemistry, 7(10), 945-970.
- Lenci, E., & Trabocchi, A. (2020). Spiro-scaffolds in the design of peptidomimetics. Molecules, 25(11), 2636.
- Alfa Chemistry. (n.d.). CAS 54621-18-0 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
- Spatola, A. F. (1983). Peptide backbone modifications: a structure-activity analysis of peptides containing amide bond surrogates. In Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins (Vol. 7, pp. 267-357). Marcel Dekker.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Clinivex. (n.d.). 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid.
- Brown, B. N., & Badylak, S. F. (2014). Host:biomaterial interactions: 1. The role of the host response in biomaterial translation. Tissue Engineering Part B: Reviews, 20(4), 215-223.
- Sridharan, R., et al. (2015). The role of macrophage phenotype in biomaterial-induced foreign body response. Journal of the Royal Society Interface, 12(105), 20141151.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.
Sources
- 1. 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid [cymitquimica.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. theclinivex.com [theclinivex.com]
- 12. Tissue response, macrophage phenotype, and intrinsic calcification induced by cardiovascular biomaterials: Can clinical regenerative potential be predicted in a rat subcutaneous implant model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
